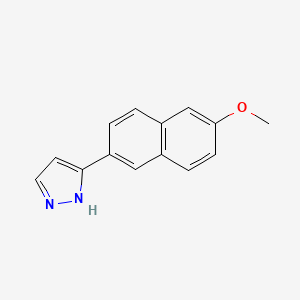

5-(6-methoxy-2-naphthyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(6-methoxynaphthalen-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-13-5-4-10-8-12(3-2-11(10)9-13)14-6-7-15-16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJAVRXSBWYMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372393 | |

| Record name | 5-(6-methoxy-2-naphthyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

258518-56-8 | |

| Record name | 5-(6-methoxy-2-naphthyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-(6-methoxy-2-naphthyl)-1H-pyrazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(6-methoxy-2-naphthyl)-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are core components of numerous pharmacologically active agents, and the inclusion of a 6-methoxy-2-naphthyl moiety, a key structural feature in various non-steroidal anti-inflammatory drugs (NSAIDs), makes this a molecule of high potential.

This document details a validated two-step synthetic pathway, commencing with the formation of a β-enaminoketone intermediate from 2-acetyl-6-methoxynaphthalene, followed by a cyclocondensation reaction with hydrazine hydrate. The guide offers field-proven insights into the rationale behind the chosen synthetic strategy, detailed step-by-step experimental protocols, and a thorough analysis of the characterization data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Mechanistic insights and visual workflows are provided to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has garnered immense interest in synthetic and medicinal chemistry due to its wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antibacterial effects.[1] Several clinically approved drugs, such as Celecoxib and Sildenafil, feature a pyrazole core, underscoring its importance in modern pharmacology.[2]

The substituent at the 5-position of the pyrazole ring plays a crucial role in modulating biological activity. The 6-methoxy-2-naphthyl group is a well-known pharmacophore, most notably present in the NSAID Naproxen and its prodrug Nabumetone.[3] The fusion of these two pharmacologically significant moieties into a single molecular entity, 5-(6-methoxy-2-naphthyl)-1H-pyrazole, presents a compelling target for discovery chemistry, offering potential for novel therapeutic agents. This guide provides an authoritative and practical framework for its synthesis and rigorous characterization.

Synthetic Strategy and Retrosynthetic Analysis

The successful synthesis of a target molecule relies on a logical and efficient strategy. The chosen pathway for 5-(6-methoxy-2-naphthyl)-1H-pyrazole is a reliable two-step sequence that ensures high yields and facile purification.

Causality of the Chosen Pathway

The synthesis of a 3,5-unsubstituted or 5-substituted pyrazole is classically achieved via the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[4][5] While a chalcone intermediate (an α,β-unsaturated ketone) is often used for synthesizing substituted pyrazoles, this route typically yields a product with substituents at both the 3- and 5-positions.[1] To selectively synthesize a 5-substituted-1H-pyrazole, a more direct and regioselective approach is required.

Our strategy employs a β-enaminoketone as a masked 1,3-dicarbonyl equivalent. This intermediate is readily prepared from the corresponding methyl ketone, 2-acetyl-6-methoxynaphthalene, by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent reaction of this enaminoketone with hydrazine hydrate proceeds via a well-established cyclocondensation mechanism to afford the desired pyrazole with excellent regiocontrol.

Retrosynthetic Analysis

The retrosynthetic logic for the target molecule is illustrated below. The pyrazole ring is disconnected to reveal the key β-enaminoketone intermediate and hydrazine. The enaminoketone is further disconnected to its precursors: the commercially available or readily synthesized 2-acetyl-6-methoxynaphthalene and DMF-DMA.

Caption: Retrosynthetic analysis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole.

Experimental Protocols

These protocols are designed to be self-validating, with clear steps and purification procedures to ensure the synthesis of a high-purity final compound.

Synthesis of Intermediate: (E)-1-(6-methoxy-2-naphthyl)-3-(dimethylamino)prop-2-en-1-one

This step involves the formation of the key β-enaminoketone intermediate.

Materials and Reagents

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 2-Acetyl-6-methoxynaphthalene | 200.24 g/mol | 5.00 g | 25.0 mmol |

| DMF-DMA | 119.16 g/mol | 4.47 g (4.7 ml) | 37.5 mmol |

| Toluene | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetyl-6-methoxynaphthalene (5.00 g, 25.0 mmol) and toluene (50 mL).

-

Stir the mixture to dissolve the solid.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.7 mL, 37.5 mmol) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The starting material spot should diminish, and a new, more polar spot corresponding to the product should appear.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often crystallizes directly from the cooled solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the resulting solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/hexane mixture.

Synthesis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole

This final step is the cyclocondensation reaction to form the pyrazole ring.

Materials and Reagents

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| (E)-1-(6-methoxy-2-naphthyl)-3-(dimethylamino)prop-2-en-1-one | 255.32 g/mol | 4.00 g | 15.7 mmol |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 g/mol | 0.94 g (0.91 ml) | 18.8 mmol |

| Glacial Acetic Acid | - | 30 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, suspend the β-enaminoketone intermediate (4.00 g, 15.7 mmol) in glacial acetic acid (30 mL).

-

Add hydrazine hydrate (0.91 mL, 18.8 mmol) dropwise to the stirred suspension at room temperature.[1]

-

After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) for 6-8 hours.

-

Monitor the reaction progress by TLC (Eluent: 1:1 Hexane:Ethyl Acetate) until the enaminoketone spot has disappeared.

-

Cool the reaction mixture to room temperature and pour it carefully into a beaker containing 150 mL of ice-cold water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove any residual salts and dry it under vacuum.

Purification: The crude solid can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized 5-(6-methoxy-2-naphthyl)-1H-pyrazole.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | br s | 1H | Pyrazole N-H |

| ~8.20 | s | 1H | Naphthyl C1-H |

| ~8.00 | d | 1H | Pyrazole C4-H |

| ~7.90 | d | 1H | Naphthyl C4-H |

| ~7.85 | d | 1H | Naphthyl C8-H |

| ~7.40 | dd | 1H | Naphthyl C3-H |

| ~7.30 | d | 1H | Naphthyl C5-H |

| ~7.20 | dd | 1H | Naphthyl C7-H |

| ~6.80 | d | 1H | Pyrazole C3-H |

| 3.90 | s | 3H | Methoxy (-OCH₃) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The pyrazole protons C4-H and C3-H will appear as doublets due to coupling.[6][7]

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~157.5 | Naphthyl C6-O |

| ~145.0 | Pyrazole C5 |

| ~138.0 | Pyrazole C3 |

| ~134.5 | Naphthyl C4a |

| ~129.5 | Naphthyl C8a |

| ~129.0 | Naphthyl C4 |

| ~127.5 | Naphthyl C1 |

| ~127.0 | Naphthyl C8 |

| ~126.5 | Naphthyl C2 |

| ~124.0 | Naphthyl C3 |

| ~119.0 | Naphthyl C7 |

| ~106.0 | Naphthyl C5 |

| ~103.0 | Pyrazole C4 |

| ~55.5 | Methoxy (-OCH₃) |

Table 3: FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3150-3300 (broad) | N-H stretching (pyrazole ring) |

| 3050-3100 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (-OCH₃) |

| ~1590 | C=N stretching (pyrazole ring)[6] |

| ~1610, 1500, 1450 | Aromatic C=C stretching |

| ~1250 | Asymmetric C-O-C stretching (aryl ether) |

| ~1030 | Symmetric C-O-C stretching (aryl ether) |

Mass Spectrometry

Table 4: Mass Spectrometry Data

| Technique | Expected m/z | Assignment |

|---|

| ESI-MS | 225.0971 | [M+H]⁺ (Calculated for C₁₄H₁₃N₂O⁺) |

Mechanistic Insights: Pyrazole Ring Formation

The conversion of the β-enaminoketone intermediate to the pyrazole product proceeds through a well-defined cyclocondensation mechanism. The process is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water.

Caption: Reaction mechanism for the formation of the pyrazole ring.

-

Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the enaminoketone.

-

Cyclization and Dehydration: A proton transfer is followed by the nucleophilic attack of the second hydrazine nitrogen onto the enamine carbon. This intramolecular cyclization forms a five-membered ring intermediate, which subsequently eliminates a molecule of water.

-

Elimination: The final step involves the elimination of dimethylamine, driven by the formation of the stable aromatic pyrazole ring.

Conclusion

This guide has outlined a scientifically sound, efficient, and reproducible two-step synthesis for 5-(6-methoxy-2-naphthyl)-1H-pyrazole. The strategic use of a β-enaminoketone intermediate ensures high regioselectivity, a critical consideration in heterocyclic synthesis. The detailed experimental protocols and comprehensive characterization data provide researchers with a validated framework for obtaining this valuable chemical entity. The insights into the reaction mechanism further enhance the understanding of the underlying chemical principles, empowering scientists in the field of drug discovery and development to utilize this scaffold for future innovations.

References

-

International Journal of Innovative Research and Technology (IJIRT). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Available from: [Link]

-

Semantic Scholar. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL CHALCONES OF 2-ACETYL-6-METHOXYNAPTHALENE AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]

-

ResearchGate. The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. Available from: [Link]

-

CORE. Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Available from: [Link]

-

OJS UMMADA. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Available from: [Link]

-

ResearchGate. synthesis and biological evaluation of some novel chalcones of 2-acetyl-6-methoxynapthalene as potential antimicrobial agents. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Available from: [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). Available from: [Link]

-

National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

Scholars Research Library. Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available from: [Link]

-

Amazon AWS. 1H NMR (400 MHz, CDCl3) δ 3. Available from: [Link]

-

Organic Syntheses. 2-acetyl-6-methoxynaphthalene. Available from: [Link]

-

National Institutes of Health (NIH). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]

-

MDPI. An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Available from: [Link]

-

Royal Society of Chemistry. Synthesis, coordination chemistry and photophysical properties of naphtho-fused pyrazole ligands. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

ResearchGate. 1 H-NMR spectrum of pyrazole (Clark, 2010). Available from: [Link]

-

National Institutes of Health (NIH). A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. Available from: [Link]

-

National Institutes of Health (NIH). 3-(2-Hydroxy-phen-yl)-5-(2-methoxy-phenyl)-1H-pyrazole. Available from: [Link]

-

National Institutes of Health (NIH). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available from: [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 6. connectjournals.com [connectjournals.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-Depth Technical Guide to the Chemical Properties of 5-(6-methoxy-2-naphthyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the heterocyclic compound 5-(6-methoxy-2-naphthyl)-1H-pyrazole. This molecule is of significant interest in medicinal chemistry due to its structural resemblance to known biologically active agents. The pyrazole core is a prevalent scaffold in numerous FDA-approved drugs, and the methoxynaphthyl moiety is a key component in various pharmacophores. This guide details a robust synthetic pathway, provides in-depth analysis of its spectroscopic data, and discusses its potential as a versatile intermediate in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] The incorporation of a naphthyl group, particularly a methoxy-substituted naphthalene, can enhance the lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved biological activity and pharmacokinetic profiles. The title compound, 5-(6-methoxy-2-naphthyl)-1H-pyrazole, represents a valuable building block for the synthesis of more complex molecules with therapeutic potential.

Synthesis and Mechanism

The most common and efficient method for the synthesis of 5-substituted pyrazoles involves the cyclocondensation of a chalcone precursor with hydrazine.[6] This approach allows for the straightforward construction of the pyrazole ring with a high degree of regioselectivity.

Synthesis of the Chalcone Precursor: (E)-1-(4-methoxyphenyl)-3-(6-methoxy-2-naphthyl)propenone

The synthesis of the pyrazole begins with the Claisen-Schmidt condensation of 6-methoxy-2-naphthaldehyde with a substituted acetophenone, such as 4-methoxyacetophenone, in the presence of a base like sodium hydroxide in an alcoholic solvent.[7] The causality behind this choice of reaction lies in the facile enolate formation from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, or chalcone.

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(6-methoxy-2-naphthyl)propenone

-

To a solution of 6-methoxy-2-naphthaldehyde (1.0 eq) in ethanol, add 4-methoxyacetophenone (1.0 eq).

-

Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield the pure (E)-1-(4-methoxyphenyl)-3-(6-methoxy-2-naphthyl)propenone.

Synthesis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole

The synthesized chalcone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.[8] The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole

-

Dissolve the chalcone precursor (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 5-(6-methoxy-2-naphthyl)-1H-pyrazole.

Figure 1: General workflow for the synthesis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole.

Physicochemical and Spectroscopic Characterization

The structural elucidation of 5-(6-methoxy-2-naphthyl)-1H-pyrazole is accomplished through a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not explicitly reported, but expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the naphthalene and pyrazole rings. The methoxy group will appear as a singlet around 3.9 ppm. The N-H proton of the pyrazole ring will likely be a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The carbon of the methoxy group will be observed around 55 ppm. The aromatic carbons will resonate in the region of 110-160 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 224.26, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the pyrazole ring.

Reactivity and Potential for Further Functionalization

The 5-(6-methoxy-2-naphthyl)-1H-pyrazole molecule possesses several sites for further chemical modification, making it a versatile intermediate for the synthesis of a diverse library of compounds.

Figure 2: Potential sites for further functionalization of the pyrazole core.

-

N1-Position: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This is a common strategy to introduce various substituents and modulate the biological activity of the molecule. For instance, the synthesis of MK-0893, a potent glucagon receptor antagonist, involves the alkylation of a similar pyrazole core at the N1 position.[9]

-

C4-Position: The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation or nitration. This allows for the introduction of functional groups that can be further modified.

-

Naphthyl Ring: The methoxy-substituted naphthalene ring can also undergo electrophilic aromatic substitution, although the regioselectivity will be influenced by both the pyrazole and methoxy substituents.

Potential Applications in Drug Discovery

While the specific biological activity of 5-(6-methoxy-2-naphthyl)-1H-pyrazole has not been extensively reported, its structural motifs suggest significant potential in drug discovery. The pyrazole core is present in numerous approved drugs, and the 6-methoxy-2-naphthyl group is a key component of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.

The most notable application of a closely related derivative is in the development of glucagon receptor antagonists for the treatment of type 2 diabetes. The compound MK-0893, which contains the 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole core, has been identified as a potent and selective antagonist of the glucagon receptor.[9] This highlights the potential of this scaffold in the design of novel therapeutics for metabolic diseases.

Conclusion

5-(6-methoxy-2-naphthyl)-1H-pyrazole is a synthetically accessible and versatile heterocyclic compound with significant potential as an intermediate in drug discovery. Its chemical properties, characterized by a stable aromatic core and multiple sites for functionalization, make it an attractive starting point for the development of new chemical entities. The established synthetic routes, coupled with the known biological relevance of its constituent moieties, underscore the importance of this compound for further investigation by researchers and scientists in the field of medicinal chemistry.

References

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review of their synthesis and biological activities. Molecules, 22(8), 1-28.

- Kumar, V., & Aggarwal, R. (2019). A comprehensive review on the chemistry and biological importance of pyrazole derivatives. Current Drug Discovery Technologies, 16(3), 245-263.

- Elguero, J. (2011). Pyrazoles.

- Tumosienė, I., et al. (2020). Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Molecules, 25(11), 2533.

- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole and 1,2,4-triazole derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 337(8), 447-454.

- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews, 106(11), 4644-4680.

- Sayed, G. H., et al. (1981). The Claisen-Schmidt condensation of 2-acetylnaphthalene and its 6-methoxy derivative with aromatic aldehydes. Indian Journal of Chemistry-Section B, 20B(3), 225-228.

- Bhat, B. A., et al. (2005). Synthesis and anti-inflammatory activity of some new 3,5-diarylpyrazoles. Bioorganic & Medicinal Chemistry Letters, 15(13), 3177-3180.

- Xiong, Y., et al. (2012). Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes. Journal of Medicinal Chemistry, 55(13), 6137-6148.

Sources

- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Spectroscopic Analysis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry, renowned for its versatile biological activities.[1][2] Compounds incorporating the pyrazole moiety exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[3] The fusion of this privileged heterocycle with a naphthalene ring system, particularly the 6-methoxy-2-naphthyl group found in compounds like Nabumetone, a potent cyclooxygenase-2 (COX-2) inhibitor, offers a compelling strategy for the development of novel therapeutic agents.[4] 5-(6-methoxy-2-naphthyl)-1H-pyrazole emerges as a molecule of significant interest, marrying the established pharmacophore of the pyrazole ring with the bio-relevant naphthyl moiety.

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 5-(6-methoxy-2-naphthyl)-1H-pyrazole. As Senior Application Scientists, our focus extends beyond mere data presentation; we delve into the causality behind experimental choices and the logic that underpins spectral interpretation. This document is designed for researchers, scientists, and drug development professionals, offering a robust framework for the comprehensive analysis of this and structurally related compounds.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular architecture is paramount to interpreting its spectroscopic signatures. The structure of 5-(6-methoxy-2-naphthyl)-1H-pyrazole, presented below, dictates the electronic and vibrational transitions, as well as the magnetic environments of its constituent atoms.

Figure 1: Molecular structure of 5-(6-methoxy-2-naphthyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-(6-methoxy-2-naphthyl)-1H-pyrazole, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (like N-H).

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Data Acquisition: Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for adequate signal-to-noise ratio.

Predicted ¹H NMR Spectral Data and Interpretation:

The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are summarized in the table below. These predictions are based on established values for pyrazole and naphthalene derivatives.[5][6][7][8]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H (Pyrazole) | 12.0 - 13.0 | br s | - | The acidic proton on the nitrogen of the pyrazole ring is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |

| H-3 (Pyrazole) | ~7.7 | d | ~2.0 | This proton is adjacent to a nitrogen atom and will appear as a doublet due to coupling with H-4. |

| H-4 (Pyrazole) | ~6.5 | d | ~2.0 | Coupled to H-3, this proton will also be a doublet. The smaller chemical shift compared to H-3 is expected.[5] |

| Naphthyl Protons | 7.2 - 8.0 | m | - | The six protons of the naphthalene ring system will resonate in the aromatic region as a complex multiplet. Specific assignments require 2D NMR techniques (COSY, HSQC, HMBC). |

| Methoxy Protons (-OCH₃) | ~3.9 | s | - | The three equivalent protons of the methoxy group will appear as a sharp singlet in a region characteristic of methoxy groups attached to an aromatic ring. |

Causality in Proton Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms in the pyrazole ring deshields the adjacent protons (H-3 and H-4), causing them to resonate at a lower field compared to typical aromatic protons. The naphthalene protons exhibit a complex splitting pattern due to multiple spin-spin coupling interactions. The methoxy protons are shielded relative to the aromatic protons and appear as a distinct singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Parameters: A proton-decoupled ¹³C NMR spectrum should be acquired. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Acquisition: A wider spectral width is needed compared to ¹H NMR. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary to obtain a good quality spectrum.

Predicted ¹³C NMR Spectral Data and Interpretation:

The predicted chemical shifts are based on data from similar pyrazole and naphthalene-containing compounds.[6][7][9]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-5 (Pyrazole) | ~145 | The carbon atom of the pyrazole ring attached to the bulky naphthyl group is expected to be significantly deshielded. |

| C-3 (Pyrazole) | ~140 | This carbon, adjacent to two nitrogen atoms, will also be deshielded. |

| C-4 (Pyrazole) | ~105 | The C-4 of the pyrazole ring is typically more shielded compared to C-3 and C-5.[6] |

| Naphthyl Carbons | 110 - 135 | The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region. The carbon attached to the methoxy group will be the most deshielded. |

| Methoxy Carbon (-OCH₃) | ~55 | The carbon of the methoxy group typically resonates in this region. |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak with minimal fragmentation. Electron ionization (EI) can also be used to induce fragmentation and provide structural information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The expected exact mass of 5-(6-methoxy-2-naphthyl)-1H-pyrazole (C₁₄H₁₂N₂O) is approximately 224.09 g/mol . A high-resolution mass spectrum should confirm this with high accuracy.

-

Key Fragmentation Pathways: Under EI conditions, pyrazoles are known to undergo characteristic fragmentations.[10] The fragmentation of the target molecule is expected to involve the cleavage of the pyrazole and naphthalene rings.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3300 | N-H stretch | Pyrazole N-H |

| 3000 - 3100 | C-H stretch (aromatic) | Naphthyl and Pyrazole C-H |

| 2850 - 2960 | C-H stretch (aliphatic) | Methoxy -CH₃ |

| 1600 - 1630 | C=C stretch | Naphthyl ring |

| 1500 - 1590 | C=N stretch | Pyrazole ring |

| 1240 - 1280 | C-O stretch (asymmetric) | Aryl-alkyl ether |

| 1020 - 1050 | C-O stretch (symmetric) | Aryl-alkyl ether |

The presence of a broad band in the N-H stretching region is a key indicator of the pyrazole ring. The aromatic C-H stretches and the characteristic absorptions of the aryl-alkyl ether from the methoxy-naphthyl moiety are also expected to be prominent.[5]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the spectrum over a range of 200-400 nm.

Expected UV-Vis Absorption:

The conjugated system of the naphthyl and pyrazole rings is expected to give rise to strong π → π* transitions.[11]

-

λ_max ~ 230-250 nm: Attributed to the π → π* transitions within the pyrazole ring.[12][13]

-

λ_max ~ 280-330 nm: Corresponding to the π → π* transitions of the naphthalene chromophore.[11]

The position and intensity of these bands can be influenced by the solvent polarity.

Conclusion

The comprehensive spectroscopic analysis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole requires a multi-faceted approach, integrating data from NMR, MS, IR, and UV-Vis techniques. This guide provides a detailed framework for acquiring and interpreting the spectral data, grounded in the fundamental principles of spectroscopy and supported by literature precedents. By following the outlined protocols and understanding the causal relationships between molecular structure and spectral output, researchers can confidently characterize this and other novel chemical entities, accelerating the pace of drug discovery and development.

References

- Absorption Spectral Studies on Naphthyl Pyridyl Pyrazole (NPP) in Mixed Solvent Systems. (2014). Chem Sci Trans, 3(3), 1221-1227.

- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. (2021). Turkish Journal of Chemistry, 45(4), 1143-1156.

- Synthesis, coordination chemistry and photophysical properties of naphtho-fused pyrazole ligands. (2019). CrystEngComm, 21(34), 5152-5163.

- Synthesis, characterization, and biological evaluation of new copper complexes ofnaphthyl pyrazole ligands. (2021). TÜBİTAK Academic Journals.

- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. (2021).

- Supplementary Information File. J Pharm Pharm Sci, 24, 421-434.

- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2012). Journal of The Chemical Society of Pakistan, 34(4).

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

- Synthesis and spectroscopic characterization with topology analysis, drug-likeness (ADMET), and molecular docking of novel antitumor molecule 5-Amino-3-(4-hydroxy-3-methoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. OUCI.

- 1H and 13C NMR study of perdeuterated pyrazoles. (1997). Spectroscopy, 13, 291-294.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....

- Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI.

- Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). PMC - NIH.

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). PMC - PubMed Central.

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....

- IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.

- 1H-Pyrazole. NIST WebBook.

- 1H-Pyrazole. NIST WebBook.

- UV-Vis absorption and normalised emission spectra of the pyrazole...

- Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives.

- 1H-Pyrazole, 1-phenyl-. NIST WebBook.

- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.

- Naphthalene, 2-methoxy-. NIST WebBook.

- 5-Methoxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- UV/Vis+ Photochemistry Database - Arom

- EPA/NIH Mass Spectral D

- MSBNK-Eawag-EQ01130002. MassBank.

- 6-Methoxy-2-naphthamide - Optional[MS (GC)] - Spectrum. SpectraBase.

- A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. (2020). Xenobiotica, 50(7), 783-792.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 1H-Pyrazole [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(6-methoxy-2-naphthyl)-1H-pyrazole

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure, connectivity, and dynamics of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 5-(6-methoxy-2-naphthyl)-1H-pyrazole, a heterocyclic compound of interest due to the prevalence of both pyrazole and naphthalene moieties in pharmacologically active agents.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR characteristics of this specific molecule. By leveraging established principles of NMR spectroscopy and drawing upon spectral data from analogous structures, we will provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra, including predicted chemical shifts, multiplicities, and coupling constants. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar compounds.

Molecular Structure and Tautomerism

The structure of 5-(6-methoxy-2-naphthyl)-1H-pyrazole features a pyrazole ring substituted at the 5-position with a 6-methoxy-2-naphthyl group. A key consideration in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[1] This exchange can be fast on the NMR timescale, leading to averaged signals for the C3 and C5 carbons and their attached protons.[1] The dominant tautomer can be influenced by factors such as solvent and temperature.[1] For the purpose of this guide, we will consider the naming convention of 5-(6-methoxy-2-naphthyl)-1H-pyrazole and discuss the potential effects of tautomerism on the spectra.

Caption: Molecular structure of 5-(6-methoxy-2-naphthyl)-1H-pyrazole.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 5-(6-methoxy-2-naphthyl)-1H-pyrazole. These predictions are based on the analysis of structurally similar pyrazole and methoxynaphthalene compounds.[2][3][4]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH (pyrazole) | 12.0 - 13.0 | Broad Singlet | - | The N-H proton of pyrazoles is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen and chemical exchange.[1] |

| H-3 (pyrazole) | ~7.7 | Doublet | ~2.0 | In 5-substituted pyrazoles, H-3 is coupled to H-4. |

| H-4 (pyrazole) | ~6.4 | Doublet | ~2.0 | H-4 is coupled to H-3 and is typically found at a higher field than H-3.[2] |

| H-1' (naphthyl) | ~7.8 | Singlet | - | This proton is in an ortho position to the pyrazole substituent and is expected to be a singlet. |

| H-3' (naphthyl) | ~7.6 | Doublet | ~8.5 | Coupled to H-4'. |

| H-4' (naphthyl) | ~7.9 | Doublet | ~8.5 | Coupled to H-3'. |

| H-5' (naphthyl) | ~7.2 | Doublet | ~2.5 | This proton is ortho to the methoxy group and shows a small meta coupling. |

| H-7' (naphthyl) | ~7.1 | Doublet of Doublets | ~8.8, 2.5 | Coupled to H-8' (ortho) and H-5' (meta). |

| H-8' (naphthyl) | ~7.7 | Doublet | ~8.8 | Coupled to H-7'. |

| -OCH₃ | ~3.9 | Singlet | - | The methoxy group protons typically appear as a sharp singlet in this region.[4] |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 5-(6-methoxy-2-naphthyl)-1H-pyrazole are presented below. These predictions are based on established chemical shift ranges for pyrazole and naphthalene derivatives.[5][6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 (pyrazole) | ~135 | The chemical shift of C-3 in pyrazoles is sensitive to substitution. |

| C-4 (pyrazole) | ~105 | The C-4 of pyrazoles typically resonates in this region.[5] |

| C-5 (pyrazole) | ~148 | The carbon bearing the naphthyl substituent is expected to be downfield. |

| C-1' (naphthyl) | ~128 | |

| C-2' (naphthyl) | ~134 | Point of attachment to the pyrazole ring. |

| C-3' (naphthyl) | ~126 | |

| C-4' (naphthyl) | ~129 | |

| C-4a' (naphthyl) | ~127 | Quaternary carbon. |

| C-5' (naphthyl) | ~106 | Shielded by the ortho-methoxy group. |

| C-6' (naphthyl) | ~158 | Deshielded due to attachment of the electronegative oxygen atom. |

| C-7' (naphthyl) | ~119 | |

| C-8' (naphthyl) | ~130 | |

| C-8a' (naphthyl) | ~135 | Quaternary carbon. |

| -OCH₃ | ~55 | Typical chemical shift for a methoxy carbon.[6] |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 5-(6-methoxy-2-naphthyl)-1H-pyrazole, the following experimental protocol is recommended.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.[7] DMSO-d₆ is often preferred for its ability to better resolve N-H protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

II. Instrument Setup and Data Acquisition

Caption: Experimental workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 15 ppm, centered around 7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase Correction: Manually or automatically phase correct the resulting spectra.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity within the pyrazole and naphthalene ring systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the pyrazole and naphthalene moieties.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can aid in confirming the regiochemistry and conformation of the molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of 5-(6-methoxy-2-naphthyl)-1H-pyrazole. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently interpret the spectra of this and related compounds. The outlined experimental protocols and suggestions for advanced NMR experiments offer a robust framework for the accurate and complete structural elucidation of novel heterocyclic molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

¹H NMR spectrum of (E)−3-(1-methoxynaphthalen-2-yl)−1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one (C1) recorded in DMSO-d₆. ResearchGate. Available at: [Link]

-

Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate. Available at: [Link]

-

2-Methoxynaphthalene. SpectraBase. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Human Metabolome Database. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. ResearchGate. Available at: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available at: [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. ResearchGate. Available at: [Link]

-

1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 2: A survey of P4 motifs. PubMed. Available at: [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH. Available at: [Link]

-

Synthesis, coordination chemistry and photophysical properties of naphtho-fused pyrazole ligands. CrystEngComm (RSC Publishing). Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery of Novel Pyrazole Compounds with Naphthyl Moieties: Synthesis, Evaluation, and Structure-Activity Relationships

Foreword: The Strategic Union of Pyrazole and Naphthalene in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently prove to be fertile ground for the development of new therapeutic agents. The pyrazole ring, a five-membered diazole heterocycle, is one such "privileged structure." Its derivatives are foundational to a wide array of approved drugs, exhibiting activities that span anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[1][2] The structural versatility of the pyrazole core allows for precise, multi-vector modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

This guide focuses on a particularly promising class of pyrazole derivatives: those incorporating a naphthyl moiety. Naphthalene, a bicyclic aromatic hydrocarbon, is not merely a bulky substituent. Its inclusion is a strategic design choice intended to enhance biological activity through mechanisms such as increased affinity via π-π stacking interactions with aromatic residues in target proteins, modulation of lipophilicity for improved membrane permeability, and providing a rigid anchor to orient other functional groups within a binding pocket.

Herein, we provide a technical deep-dive into the discovery pipeline for novel pyrazole-naphthyl compounds. Moving beyond a simple recitation of facts, we will explore the causal logic behind synthetic strategies, detail the self-validating protocols for biological evaluation, and synthesize the structure-activity relationship (SAR) data that guides the next generation of rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical combination for therapeutic innovation.

Section 1: Core Synthetic Strategies for Naphthyl-Pyrazole Scaffolds

The efficient construction of the target scaffold is the first critical step in the discovery process. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and atom economy. We will explore two primary, field-proven approaches: the classical chalcone-based synthesis and modern multi-component reactions.

The Chalcone-Mediated Pathway: A Reliable, Step-Wise Approach

A robust and widely-used method for synthesizing 3,5-disubstituted pyrazoles involves the intermediacy of an α,β-unsaturated ketone, or chalcone.[3][4] This pathway offers excellent control over the substituents at what will become the 3- and 5-positions of the pyrazole ring.

The causality behind this choice is clear: the Claisen-Schmidt condensation is a reliable method for forming the core chalcone structure, which then possesses the ideal electrophilic centers for a subsequent cyclocondensation reaction with a hydrazine derivative.[3]

This protocol is a representative example based on established literature procedures.[5]

-

Synthesis of Chalcone Intermediate (2a):

-

To a stirred solution of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1) (0.03 mol) in 25 mL of 50% alcoholic NaOH, add 4-substituted acetophenone (0.03 mol).

-

Stir the mixture at room temperature for 24 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethanol (9:1) mobile phase.

-

Upon completion, pour the reaction mixture onto crushed ice and acidify with dilute HCl.

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield the pure chalcone derivative.

-

-

Synthesis of Pyrazoline Derivative (3a):

-

Reflux a mixture of the chalcone derivative (2a) (1.0 mmol) and hydrazine hydrate (1.5 mmol) in 25 mL of absolute ethanol containing a few drops of glacial acetic acid for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid product that precipitates, wash with cold ethanol, and recrystallize to obtain the pure pyrazoline compound. Note: Depending on the reaction conditions and substrate, the pyrazoline may oxidize in-situ to the pyrazole. If the pyrazoline is the desired product, milder conditions are required. If the pyrazole is the target, an explicit oxidation step (e.g., using I2 or air) may be added.

-

Multi-Component Reactions (MCRs): An Efficiency-Driven Approach

In the pursuit of greener and more efficient chemistry, one-pot multi-component reactions (MCRs) have become indispensable.[6] A recent breakthrough in this area is the Rhodium(III)-catalyzed three-component synthesis of N-naphthyl pyrazoles.[7][8][9] This method's ingenuity lies in its cascade approach, simultaneously constructing both the pyrazole and an additional phenyl ring through sequential C-N and C-C bond formations.[7]

The rationale for employing an MCR is compelling: it drastically reduces synthesis time, minimizes solvent waste, and simplifies purification by eliminating the need to isolate intermediates.

This protocol is adapted from the innovative work reported by Wan's group.[7][8]

-

Reaction Setup:

-

To a sealed reaction tube, add the enaminone (0.2 mmol), aryl hydrazine hydrochloride (0.24 mmol), and the internal alkyne (0.4 mmol).

-

Add the Rh(III) catalyst (e.g., [Cp*RhCl2]2, 2.5 mol%) and a copper acetate oxidant (Cu(OAc)2, 2.0 equiv).

-

Add AgSbF6 (20 mol%) as an additive.

-

Add 1.0 mL of 1,2-dichloroethane (DCE) as the solvent.

-

-

Reaction Execution:

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction for the time specified in the reference literature (typically 12-24 hours), monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the pure N-naphthyl pyrazole product.

-

Section 2: Biological Evaluation and In-Vitro Screening Protocols

Once synthesized, the novel compounds must be subjected to a rigorous battery of biological tests to identify and characterize their activity. The screening cascade is designed to move from broad cytotoxicity assays to more specific, mechanism-of-action studies.

Anticancer Activity Evaluation

Many pyrazole derivatives are explored for their potential as anticancer agents.[10][11] Naphthyl-pyrazole hybrids have shown particular promise as cytotoxic agents and kinase inhibitors.[12][13][14]

This protocol is a standard method for assessing the effect of a compound on the metabolic activity (and thus viability) of cancer cell lines.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Anti-inflammatory and Antioxidant Screening

Oxidative stress and inflammation are implicated in numerous diseases, making them key targets for drug discovery.[5][15] Naphthyl-pyrazoles have been evaluated as potent antioxidants and inhibitors of pro-inflammatory enzymes like 15-lipoxygenase (15-LOX).[5]

This is a rapid and reliable method to screen for antioxidant activity.

-

Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds in methanol. Ascorbic acid is typically used as a positive control.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is then determined.

Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[16] Naphthyl-substituted pyrazoles have demonstrated potent activity against various microbial strains.[16]

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Section 3: Structure-Activity Relationship (SAR) and Data Interpretation

SAR studies are crucial for optimizing lead compounds. By systematically modifying the structure of the naphthyl-pyrazole scaffold and observing the corresponding changes in biological activity, we can build a predictive model for rational drug design.

Key SAR Insights from Published Studies:

| Structural Modification | Observed Effect | Potential Rationale | Reference |

| Substitution on Phenyl Ring | Dihalogenated (e.g., 3,4-dichloro) phenyl groups significantly increase antioxidant and radical scavenging activity. | Electron-withdrawing groups may modulate the electronic properties of the pyrazole system, enhancing its ability to stabilize radical species. | [5] |

| Hybridization with Thiazole | Adding a thiazolidinone moiety to the pyrazole core can yield potent anticancer activity against breast cancer cell lines. | The thiazole ring may introduce new hydrogen bonding or hydrophobic interactions within the target's active site. | [12][14] |

| Naphthyl Ring Position | The position of the naphthyl group (e.g., 1-naphthyl vs. 2-naphthyl) can significantly impact activity, likely due to steric constraints in the target binding pocket. | Optimal positioning allows for favorable π-stacking and hydrophobic interactions. | [5][17] |

| Linker between Rings | The nature of the linker connecting the pyrazole to other moieties affects flexibility and binding orientation, influencing kinase inhibitory potency. | A rigid linker may lock the molecule in a bioactive conformation, while a flexible one allows for induced fit. | [18][19] |

Molecular docking studies often provide a structural basis for these empirical observations. For instance, docking simulations of a potent naphthyl-pyrazole-thiazole hybrid (7d) into the EGFR active site revealed that the naphthalene ring forms critical p-π bonds with the LYS721 residue, explaining its enhanced antitumor activity.[14]

Section 4: Conclusion and Future Perspectives

The strategic combination of the pyrazole core and the naphthyl moiety has yielded a wealth of compounds with significant potential in oncology, anti-inflammatory, and antimicrobial research. The synthetic versatility, from classical chalcone routes to modern multi-component reactions, allows for extensive chemical space exploration. Rigorous biological screening protocols provide the necessary data to build robust structure-activity relationships, which in turn fuel the rational design of more potent and selective agents.

Future work in this area should focus on:

-

Target Selectivity: Developing derivatives with high selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects and toxicity.

-

Pharmacokinetic Optimization: Modifying substituents to improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, enhancing oral bioavailability and in-vivo efficacy.

-

Novel Hybrids: Exploring the conjugation of the naphthyl-pyrazole scaffold with other pharmacologically active heterocycles to develop multi-target agents, which could be particularly effective against complex diseases like cancer.

By integrating innovative synthesis, high-throughput screening, and computational modeling, the discovery of novel pyrazole compounds with naphthyl moieties will continue to be a highly productive endeavor in the quest for next-generation therapeutics.

References

- Three-component synthesis of N-naphthyl pyrazoles via Rh(iii)-catalyzed cascade pyrazole annulation and Satoh–Miura benzannulation.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.

- Three-component synthesis of N-naphthyl pyrazoles via Rh(III)-catalyzed cascade pyrazole annulation and Satoh-Miura benzannulation | Request PDF.

- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- (PDF) Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.

- Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.

- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. PMC - NIH.

- Novel pyrazole derivatives as potential promising anti-inflamm

- (PDF) Design, Synthesis, Cytotoxic Activity and Molecular Docking Studies of Naphthyl Pyrazolyl Thiazole Derivatives as Anticancer Agents.

- Recent Advances in the Development of Pyrazole Deriv

- Synthetic Routes to Novel Heterocyclic Compounds Using 1-Naphthoyl Chloride: Applic

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Recent Advances in the Development of Pyrazole Deriv

- Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents. PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands.

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.

- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

Sources

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three-component synthesis of N-naphthyl pyrazoles via Rh(iii)-catalyzed cascade pyrazole annulation and Satoh–Miura benzannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 14. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacological Assessment of 5-(6-methoxy-2-naphthyl)-1H-pyrazole: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary pharmacological assessment of the novel compound, 5-(6-methoxy-2-naphthyl)-1H-pyrazole. Drawing upon established methodologies for analogous pyrazole-based compounds, this document outlines a structured approach encompassing synthesis, in vitro mechanistic studies, and in vivo evaluation of potential anti-inflammatory and analgesic properties. The protocols detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust and scientifically rigorous pathway for elucidating the therapeutic potential of this promising chemical entity.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds